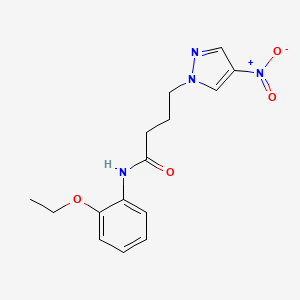![molecular formula C18H15N5O B11499881 3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11499881.png)
3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as benzyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine, methylamine, and phenylhydrazine with a suitable pyrimidine precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazole-pyrimidine fused ring structure but differ in the position of the nitrogen atoms and substituents.
Imidazoles: Another class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms, often used in similar applications.
Pyridazines: Six-membered heterocyclic compounds with two adjacent nitrogen atoms, also studied for their biological activities.
Uniqueness
3-benzyl-5-methyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the combination of benzyl, methyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15N5O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-benzyl-5-methyl-6-phenyltriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H15N5O/c1-13-19-17-16(18(24)23(13)15-10-6-3-7-11-15)20-21-22(17)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
ZRULOIPKGLDWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1C3=CC=CC=C3)N=NN2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-](/img/structure/B11499799.png)
![1-(4-phenoxybutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11499808.png)
![ethyl 4-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B11499813.png)
![3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11499814.png)
![1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11499832.png)

![[3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11499851.png)
![3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B11499855.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11499859.png)

![N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11499867.png)
![N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide](/img/structure/B11499868.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B11499869.png)
![1-(2,4-dibromophenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]methylidene}-3-methyl-1H-pyrazol-5-one](/img/structure/B11499885.png)
